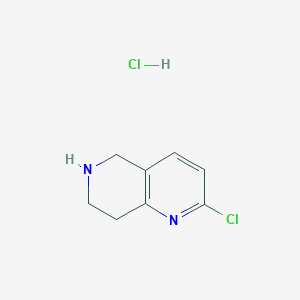

2-Chlor-5,6,7,8-tetrahydro-1,6-naphthyridin-hydrochlorid

Übersicht

Beschreibung

The compound of interest, 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, is a derivative of naphthyridine, which is a bicyclic compound consisting of two fused six-membered rings with nitrogen atoms at the 1 and 6 positions. This structure is related to the pharmacophore of 5,6,7,8-tetrahydro-1,7-naphthyridine, which serves as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure .

Synthesis Analysis

The synthesis of related naphthyridine compounds has been explored in several studies. For instance, 4-cyano-1,3-dihydroxy-5,6-7,8-tetrahydroisoquinoline was reacted with Vilsmeier reagent to produce chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with the structures confirmed by spectral data and X-ray crystal structure analysis . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine through a six-step reaction starting from 2-methylpyrazine, with the structure confirmed by various spectroscopic methods . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the structure of dichloro [2,7]naphthyridine was confirmed by X-ray crystal structure analysis . Similarly, the structure of unexpected compounds formed during the synthesis of diamino derivatives of naphthyridines was also confirmed by X-ray crystallography .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit varied reactivity with nucleophiles. The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different experimental conditions has been studied, leading to the formation of mono- and di-amino-substituted derivatives and, in some cases, unexpected rearrangements to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines . Additionally, the reaction of a naphthyridine derivative with POCl3 yielded a dichloro compound in almost quantitative yield, suggesting a potential route for further chlorination of naphthyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be inferred from their structural characteristics and reactivity patterns. For instance, the chlorination of naphthoquinones with HCl-MnO2 in acetic acid led to the formation of chloro derivatives, indicating the susceptibility of these compounds to electrophilic substitution reactions . The coordination chemistry of naphthyridine derivatives is also of interest, as demonstrated by the structural characterization of a copper complex with naphthyridine ligands, which showed a six-coordinated Cu2+ ion .

Wissenschaftliche Forschungsanwendungen

Medizin: Anwendungen in der Krebstherapie

2-Chlor-5,6,7,8-tetrahydro-1,6-naphthyridin-hydrochlorid: hat sich im Bereich der Medizin, insbesondere in der Krebsforschung, als vielversprechend erwiesen . Seine Struktur ermöglicht eine Funktionalisierung, um spezifische Krebszellen anzugreifen, was möglicherweise zur Entwicklung neuer Chemotherapeutika führt. Die Fähigkeit der Verbindung, mit DNA oder Proteinen zu interagieren, die spezifisch für Krebszellen sind, macht sie zu einem wertvollen Molekül für weitere Untersuchungen in der Onkologie.

Materialwissenschaft: Synthese neuer Materialien

In der Materialwissenschaft kann diese Verbindung als Vorläufer für die Synthese neuer Materialien mit potenziellen Anwendungen in der Elektronik und Photonik verwendet werden . Seine einzigartige chemische Struktur könnte zur Entwicklung von Materialien mit spezifischen optischen oder elektrischen Eigenschaften beitragen, die für die Weiterentwicklung der Technologie in diesen Bereichen entscheidend sind.

Umweltwissenschaften: Analytische Anwendungen

Die Reaktivität und Stabilität der Verbindung unter verschiedenen Bedingungen machen sie für analytische Anwendungen in der Umwelt geeignet . Sie könnte bei der Entwicklung von Sensoren oder Assays zur Erkennung von Umweltverschmutzung eingesetzt werden und so zur besseren Überwachung und Kontrolle von Umweltgiften beitragen.

Analytische Chemie: Chromatographie

In der analytischen Chemie, insbesondere in der Chromatographie, könnte This compound zur Entwicklung neuer stationärer Phasen oder als Standard zur Kalibrierung von Instrumenten verwendet werden . Seine wohldefinierte Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für solche Anwendungen.

Biochemie: Studien zur Hemmung von Enzymen

Diese Verbindung kann als Inhibitor oder Aktivator in enzymatischen Reaktionen dienen und Einblicke in Enzymmechanismen und -wege liefern . Die Untersuchung seiner Interaktion mit Enzymen könnte zu einem besseren Verständnis biologischer Prozesse und zur Entwicklung von Medikamenten führen, die auf spezifische biochemische Wege abzielen.

Pharmakologie: Medikamentenentwicklung

Die pharmakologische Aktivität von 1,6-Naphthyridinen, zu denen diese Verbindung gehört, umfasst eine Vielzahl von Anwendungen wie anti-HIV-, antimikrobielle, analgetische, entzündungshemmende und antioxidative Aktivitäten . Dies macht sie zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.

Wirkmechanismus

Mode of Action

It’s known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can significantly impact the action of a compound. For instance, it’s recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C .

Biochemische Analyse

Biochemical Properties

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system . The interaction with these receptors can modulate the release of histamine, acetylcholine, and other neurotransmitters, thereby affecting various physiological processes.

Cellular Effects

The effects of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways associated with histamine H3 receptors, leading to changes in neurotransmitter release and cellular responses . Additionally, the compound can modulate gene expression by interacting with specific transcription factors and regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, acting as an antagonist or agonist depending on the context . By binding to these receptors, it can inhibit or activate downstream signaling pathways, leading to various physiological effects. Additionally, the compound can interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert gas conditions at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement of cognitive functions . At higher doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.

Metabolic Pathways

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolites can then be excreted through the kidneys or further metabolized in other tissues. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, the compound can interact with intracellular binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular functions.

Eigenschaften

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRACHJCOMOVESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593904 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766545-20-4 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

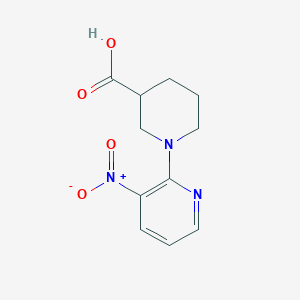

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)